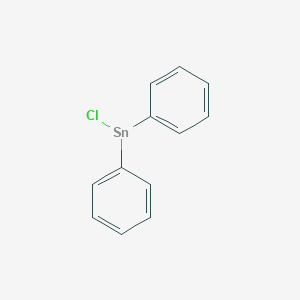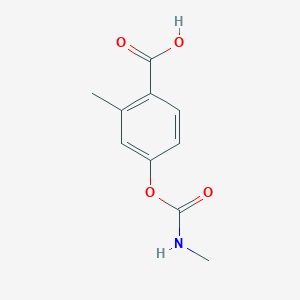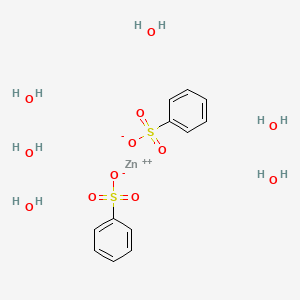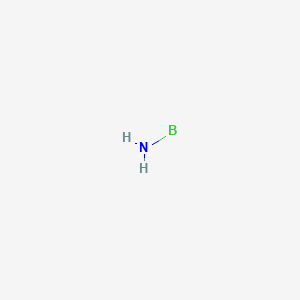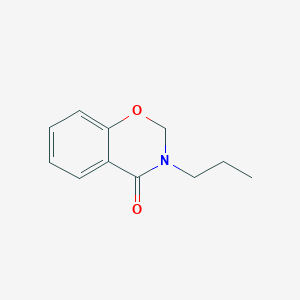
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-propyl- is a heterocyclic compound belonging to the benzoxazinone family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-propyl- typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method is the reaction of anthranilic acid with a carboxylic acid chloride in the presence of a base such as triethylamine. The intermediate formed is then cyclized using cyclizing agents like acetic anhydride, polyphosphoric acid, or sulfuric acid .
Industrial Production Methods
Industrial production of benzoxazinone derivatives often employs one-pot synthesis methods to streamline the process and improve yields. For example, the use of iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents has been shown to be effective under mild conditions, resulting in high yields and simplified workup .
化学反应分析
Types of Reactions
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the 2-position of the benzoxazinone ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Dihydrobenzoxazinone derivatives.
Substitution: Various substituted benzoxazinone derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its enzyme inhibitory properties, particularly as an elastase inhibitor.
Medicine: Explored for its anti-neoplastic and anti-inflammatory activities.
Industry: Utilized in the development of fungicidal agents and as a precursor for the synthesis of other bioactive compounds
作用机制
The mechanism of action of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-propyl- involves its interaction with specific molecular targets, such as enzymes. For instance, as an elastase inhibitor, it binds to the active site of the enzyme, preventing its activity. This inhibition can lead to reduced inflammation and tissue damage .
相似化合物的比较
Similar Compounds
4H-3,1-Benzoxazin-4-one: A closely related compound with similar biological activities.
Quinazolinone derivatives: These compounds share a similar core structure and exhibit comparable pharmacological properties.
Benzothiazinone derivatives: Another class of heterocyclic compounds with related chemical and biological characteristics.
Uniqueness
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-propyl- stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propyl group at the 3-position can enhance its lipophilicity and potentially improve its interaction with biological targets .
属性
CAS 编号 |
20973-05-1 |
|---|---|
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC 名称 |
3-propyl-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C11H13NO2/c1-2-7-12-8-14-10-6-4-3-5-9(10)11(12)13/h3-6H,2,7-8H2,1H3 |
InChI 键 |
NULIEPRMFAOWHI-UHFFFAOYSA-N |
规范 SMILES |
CCCN1COC2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


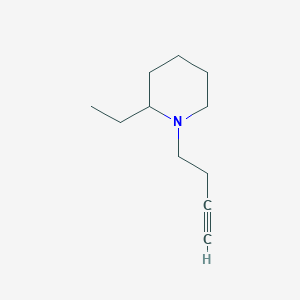


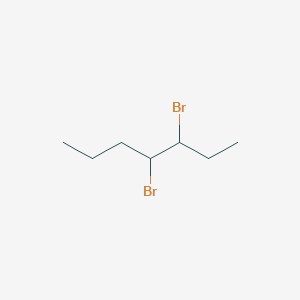
![Diphenylbis[(propan-2-yl)oxy]silane](/img/structure/B14716934.png)
![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)
